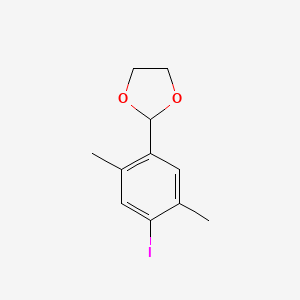

2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane is an organic compound characterized by the presence of an iodine atom attached to a dimethylphenyl group, which is further connected to a dioxolane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane typically involves the iodination of a dimethylphenyl precursor followed by the formation of the dioxolane ring. The reaction conditions often include the use of iodine or iodine monochloride as the iodinating agent, and the reaction is carried out in the presence of a suitable solvent such as acetic acid or dichloromethane. The formation of the dioxolane ring can be achieved through the reaction of the iodinated intermediate with ethylene glycol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination and ring-formation reactions. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce an iodinated oxide .

Aplicaciones Científicas De Investigación

2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials .

Mecanismo De Acción

The mechanism of action of 2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and the dioxolane ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-Iodo-2,5-dimethylphenyl)acetamide

- N-(4-Iodo-2,5-dimethylphenyl)-2-(4-isopropylphenoxy)acetamide

- (4-Iodo-2,5-dimethylphenyl)(methyl)sulfane

Uniqueness

Compared to similar compounds, 2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties.

Actividad Biológica

2-(4-Iodo-2,5-dimethylphenyl)-1,3-dioxolane is a compound of interest due to its potential biological activities. This article focuses on its synthesis, biological properties, and relevant studies that highlight its efficacy against various pathogens.

Synthesis

The synthesis of this compound typically involves the reaction of 4-iodo-2,5-dimethylphenol with suitable dioxolane precursors. The process often utilizes catalytic methods to enhance yield and purity. While specific methodologies for this compound are not extensively documented in the literature, similar compounds have been synthesized using standard organic chemistry techniques.

Antibacterial and Antifungal Properties

Research has demonstrated that compounds within the 1,3-dioxolane class exhibit significant antibacterial and antifungal activities. A study evaluating a series of 1,3-dioxolanes found that many derivatives displayed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as antifungal activity against Candida albicans .

Table 1: Antibacterial Activity of 1,3-Dioxolane Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| This compound | S. aureus | 625–1250 |

| Similar Dioxolane Derivative | E. faecalis | 625 |

| Similar Dioxolane Derivative | C. albicans | Significant activity observed |

The MIC values indicate that the compound is effective at relatively low concentrations, suggesting a strong potential for therapeutic applications.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the presence of the iodine atom enhances its reactivity and interaction with microbial cell membranes or specific metabolic pathways.

Case Studies

A notable study involving similar dioxolanes assessed their biological activity through in vitro assays against various pathogens. The findings revealed that most tested compounds exhibited excellent antifungal activity against C. albicans, while some showed significant antibacterial effects against multiple strains .

In a comparative analysis of enantiomeric versus racemic forms of dioxolanes, it was found that certain configurations led to enhanced biological activity, indicating the importance of stereochemistry in the effectiveness of these compounds .

Safety and Toxicology

While specific toxicological data for this compound is limited, studies on related compounds suggest that careful evaluation is necessary to assess safety profiles before clinical application. General safety considerations include evaluating cytotoxicity in mammalian cell lines and assessing any potential adverse effects in vivo.

Propiedades

IUPAC Name |

2-(4-iodo-2,5-dimethylphenyl)-1,3-dioxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c1-7-6-10(12)8(2)5-9(7)11-13-3-4-14-11/h5-6,11H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUGRCWQNLHVMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C)C2OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.